molecular formula C27H20O8 B2854023 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate CAS No. 898447-44-4

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate

Cat. No. B2854023
CAS RN: 898447-44-4
M. Wt: 472.449
InChI Key: AKEGOQJPNYGWHT-UHFFFAOYSA-N
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Description

The compound “4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate” is a complex organic molecule that contains a benzofuran moiety, a chromenone moiety, and a benzoate moiety with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a chromenone ring, and a benzoate group with three methoxy substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Computational Investigation

A computational study on a related benzofuran coumarin derivative was conducted to explore its electronic properties, including the highest occupied and lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential map. The study provided insights into the compound's reactivity and potential applications in materials science (Mallikarjunaiah et al., 2021).

Synthesis and Cytotoxic Evaluation

Research has been done on the synthesis of novel hexahydroquinoline derivatives containing the benzofuran moiety, followed by an evaluation of their cytotoxic effects against human hepatocellular carcinoma cell lines. This study highlights the potential of benzofuran derivatives in the development of new anticancer drugs (El-Deen et al., 2016).

Thermal and Photochemical Properties

The thermal and photochemical rearrangement of substituted benzofuran epoxides was explored, revealing valuable information on the stability and reactivity of these compounds under different conditions. This research is crucial for understanding the properties of benzofuran derivatives for various scientific applications (Adam et al., 1994).

Antimycobacterial Analogues

A study focused on synthesizing furo[3,2-f]chromene analogues of an antimycobacterial compound, demonstrating significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This research underscores the potential of benzofuran derivatives in developing new treatments for mycobacterial infections (Alvey et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O8/c1-30-23-11-16(12-24(31-2)26(23)32-3)27(29)33-17-8-9-21-18(13-17)19(14-25(28)35-21)22-10-15-6-4-5-7-20(15)34-22/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGOQJPNYGWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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